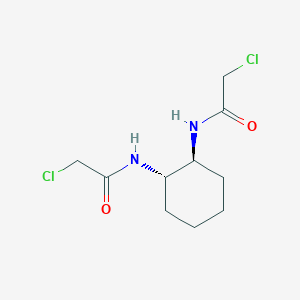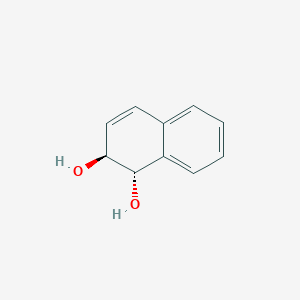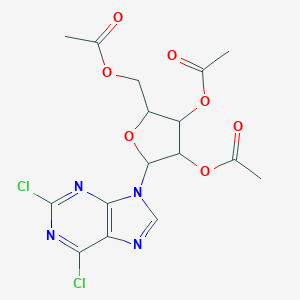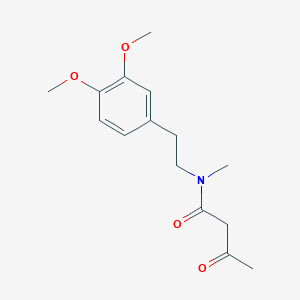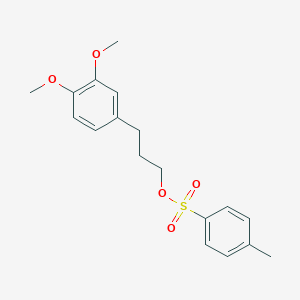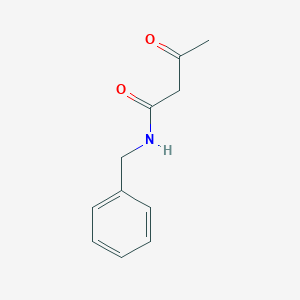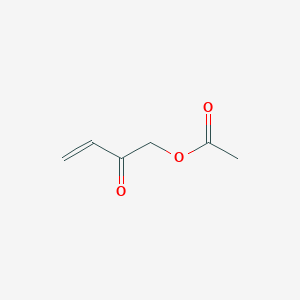
Acetoxymethyl vinyl ketone
Overview
Description
Synthesis Analysis
The synthesis of functionalized ketones, including compounds like acetoxymethyl vinyl ketone, often involves the intermolecular C-H alkenylation of enamides with vinyl acetates. This process, catalyzed by iridium, allows for the efficient and selective cross-coupling of structurally and electronically similar alkenes—enamide and vinyl acetate—through C-H activation. The resulting alkenylation products can then be further transformed into a wide range of structurally modified ketones (Bo Zhou et al., 2021).
Molecular Structure Analysis
The molecular structure of acetoxymethyl vinyl ketone enables its reactivity in various chemical contexts. For instance, the presence of both acetoxyl and vinyl groups allows for diverse functionalization strategies. The acetoxyl group can participate in acetalization and ketalization reactions, leading to the formation of protective groups or the synthesis of polymers with specific properties. Similarly, the vinyl group is amenable to polymerization and cross-coupling reactions, which can be utilized to build complex molecular architectures (Reyhan I eri & Selim H. Ksefo lu, 2000).
Chemical Reactions and Properties
Acetoxymethyl vinyl ketone undergoes various chemical reactions due to its functional groups. For example, it can participate in palladium-catalyzed three-component coupling reactions, providing an efficient method to synthesize γ,δ-unsaturated carbonyls. This reaction mechanism involves acetoxypalladation of the alkyne, followed by alkene insertion and protonolysis of the C-Pd bond, showcasing the compound's versatility in organic synthesis (Ligang Zhao & Xiyan Lu, 2002).
Physical Properties Analysis
While specific studies directly addressing the physical properties of acetoxymethyl vinyl ketone were not identified, the physical properties of related vinyl ketones and their derivatives, such as solubility, boiling point, and melting point, are crucial for determining their suitability in various synthetic applications. These properties are influenced by the molecular structure, particularly the balance between hydrophilic and hydrophobic regions, which affects their behavior in different solvents and conditions.
Chemical Properties Analysis
The chemical properties of acetoxymethyl vinyl ketone, such as reactivity with nucleophiles and electrophiles, are central to its applications in synthesis. Its ability to engage in a variety of chemical reactions, including oxidation, reduction, and conjugate addition, stems from the presence of functional groups that can be selectively activated or modified under controlled conditions. For instance, the vinyl group can be targeted for catalytic hydrovinylation, offering pathways to chiral enolate surrogates and enabling the synthesis of β-vinyl ketones with high enantioselectivity (Souvagya Biswas et al., 2022).
Mechanism of Action
Target of Action
Acetoxymethyl vinyl ketone is a chemical compound that primarily targets the Diels-Alder reactions . The Diels-Alder reaction is a fundamental chemical reaction in organic chemistry, specifically in synthesis, where it serves as a reliable method for forming six-membered rings .
Mode of Action
The compound interacts with its targets through a process known as the Diels-Alder reaction . This reaction involves the transformation of a diene (a molecule with two alternating double bonds) and a dienophile (an electron-deficient alkene) to form a cyclohexene system . Acetoxymethyl vinyl ketone, under certain conditions, can act as a dienophile in these reactions . The reaction is known for its high level of endo selectivity .
Biochemical Pathways
The primary biochemical pathway affected by acetoxymethyl vinyl ketone is the fatty acid biosynthetic cycle . The compound enables methyl ketone synthesis from 3-ketoacyl-ACP, an intermediate in this cycle . Additionally, it plays a role in the photo-oxidation of isoprene, a common process in the atmosphere .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of acetoxymethyl vinyl ketone is currently limited. Its involvement in the fatty acid biosynthetic cycle suggests that it may be metabolized in similar ways to other fatty acids .
Result of Action
The primary result of acetoxymethyl vinyl ketone’s action is the formation of new cyclohexene systems via the Diels-Alder reaction . This can lead to the production of various complex organic compounds. In the context of the fatty acid biosynthetic cycle, it contributes to the synthesis of methyl ketones .
Action Environment
The action of acetoxymethyl vinyl ketone can be influenced by various environmental factors. For instance, the efficiency of the Diels-Alder reaction can be affected by the presence of a catalyst . Additionally, the compound’s role in the photo-oxidation of isoprene suggests that light exposure may influence its reactivity .
properties
IUPAC Name |
2-oxobut-3-enyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O3/c1-3-6(8)4-9-5(2)7/h3H,1,4H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZNCCNHJQSRXNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60393783 | |
| Record name | ACETOXYMETHYL VINYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Acetoxymethyl vinyl ketone | |
CAS RN |
38982-28-4 | |
| Record name | ACETOXYMETHYL VINYL KETONE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60393783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Acetoxymethyl Vinyl Ketone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 3',6'-dihydroxy-5-nitro-](/img/structure/B15265.png)
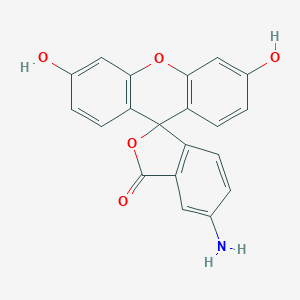
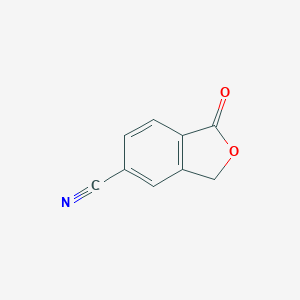
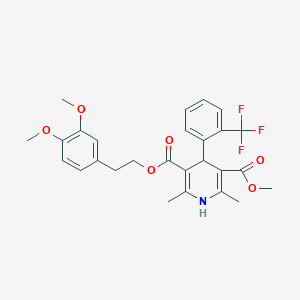
![5-O-[(3,4-dimethoxyphenyl)methyl] 3-O-methyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B15274.png)
![Methyl 5-(benzylcarbamoyl)-2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B15276.png)


